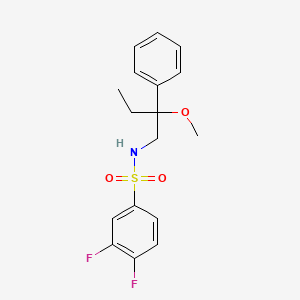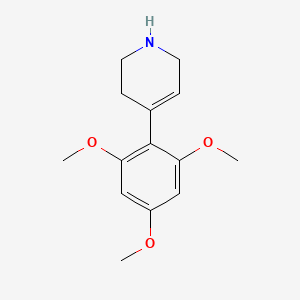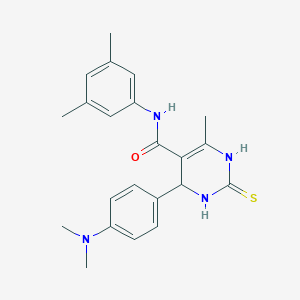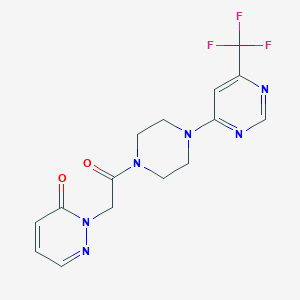
3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is a chemical compound with the molecular formula C17H19F2NO3S . It is a complex organic compound that contains elements such as carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur .
Molecular Structure Analysis
The molecular structure of 3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is characterized by several functional groups. It has a benzenesulfonamide core with two fluorine atoms attached at the 3 and 4 positions. Attached to the nitrogen atom of the sulfonamide group is a 2-methoxy-2-phenylbutyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide can include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, specific details about these properties for this compound were not available in the sources I found .Scientific Research Applications
Synthesis and Bioactivity Studies
A series of new benzenesulfonamides, including compounds with structures similar to "3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide", were synthesized and evaluated for various bioactivities. These studies explored their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. For example, certain derivatives displayed interesting cytotoxic activities and strong inhibition against human cytosolic isoforms hCA I and II, suggesting a potential for further anti-tumor activity studies (Gul et al., 2016).
Pharmacological Applications
Benzenesulfonamide derivatives have been explored for their pharmacological potential, including as endothelin antagonists and in the modulation of 5-HT6 receptors, which have implications in treating various diseases such as idiopathic pulmonary fibrosis, cognitive deficits, and Alzheimer's disease. For instance, SB-399885, a derivative, has shown cognitive enhancing properties in aged rat models, attributed to its potent and selective inhibition of the 5-HT6 receptor (Hirst et al., 2006).
Chemical Properties and Reactions
The chemical properties and reactivity of benzenesulfonamide derivatives have been extensively studied, leading to applications in synthetic chemistry, such as the generation of glycosyl triflates from thioglycosides. These reactions are valuable for constructing complex molecules, highlighting the versatile role of benzenesulfonamide derivatives in medicinal chemistry and drug development processes (Crich & Smith, 2000).
Antibacterial Properties
Research has also focused on the antibacterial properties of benzenesulfonamide derivatives, particularly against Escherichia coli. A study synthesized a new series of compounds derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine and tested their biofilm inhibitory action, identifying several compounds as effective inhibitors. This suggests potential applications in developing new antibacterial agents (Abbasi et al., 2019).
properties
IUPAC Name |
3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO3S/c1-3-17(23-2,13-7-5-4-6-8-13)12-20-24(21,22)14-9-10-15(18)16(19)11-14/h4-11,20H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAWQLZCVUECDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=CC(=C(C=C1)F)F)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylazetidin-3-amine](/img/structure/B2818512.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2818520.png)

![3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B2818522.png)
![8-(5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2818528.png)

![7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2818530.png)


![3-chloro-N-((4-(p-tolyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2818533.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2818535.png)